Conantokin T
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Overview
Description
Conantokin T is a peptide derived from the venom of the fish-hunting cone snail, Conus tulipa . This peptide is known for its unique ability to inhibit N-methyl-D-aspartate receptor-mediated calcium influx in neurons of the central nervous system . This compound contains four gamma-carboxyglutamic acid residues, which are post-translationally modified from glutamic acid residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Conantokin T involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . The gamma-carboxyglutamic acid residues are introduced through post-translational modification of glutamic acid residues using vitamin K-dependent carboxylation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Conantokin T undergoes several types of chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Substitution reactions can occur at the gamma-carboxyglutamic acid residues, altering the peptide’s conformation and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) are used to reverse oxidation.
Substitution: Various chemical reagents can be used to substitute gamma-carboxyglutamic acid residues.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine residues.
Substitution: Modified peptides with altered gamma-carboxyglutamic acid residues.
Scientific Research Applications
Conantokin T has a wide range of scientific research applications:
Mechanism of Action
Conantokin T exerts its effects by inhibiting N-methyl-D-aspartate receptor-mediated calcium influx in neurons . The peptide binds to the receptor, preventing the flow of calcium ions into the cell, which is crucial for synaptic plasticity and neuronal signaling . This inhibition can protect neurons from excitotoxicity, a condition where excessive calcium influx leads to cell damage and death .
Comparison with Similar Compounds
Conantokin G: Another peptide from the Conus genus, known for its similar inhibitory effects on N-methyl-D-aspartate receptors.
Conantokin R: Derived from Conus radiatus, this peptide also exhibits potent anticonvulsant properties.
Uniqueness of Conantokin T: this compound is unique due to its specific sequence and the presence of four gamma-carboxyglutamic acid residues, which confer distinct structural and functional properties . Unlike Conantokin G, which requires calcium to adopt a helical conformation, this compound can form a stable alpha-helix even in the absence of calcium .
Properties
IUPAC Name |
2-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[4-amino-1-[(1-amino-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]propanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H175N31O45S/c1-47(2)37-66(94(163)128-61(20-16-35-121-110(119)120)87(156)135-69(40-54(102(171)172)103(173)174)92(161)123-51(8)83(152)125-64(27-30-80(149)150)91(160)141-81(49(5)6)101(170)131-60(19-12-15-34-113)85(154)126-59(18-11-14-33-112)86(155)139-73(44-76(116)144)93(162)122-50(7)82(118)151)133-100(169)74(45-77(117)145)140-99(168)72(43-57(108(183)184)109(185)186)137-95(164)67(38-48(3)4)132-90(159)65(31-36-187-9)130-84(153)58(17-10-13-32-111)127-89(158)63(25-28-75(115)143)129-96(165)68(39-52-21-23-53(142)24-22-52)134-97(166)71(42-56(106(179)180)107(181)182)138-98(167)70(41-55(104(175)176)105(177)178)136-88(157)62(26-29-79(147)148)124-78(146)46-114/h21-24,47-51,54-74,81,142H,10-20,25-46,111-114H2,1-9H3,(H2,115,143)(H2,116,144)(H2,117,145)(H2,118,151)(H,122,162)(H,123,161)(H,124,146)(H,125,152)(H,126,154)(H,127,158)(H,128,163)(H,129,165)(H,130,153)(H,131,170)(H,132,159)(H,133,169)(H,134,166)(H,135,156)(H,136,157)(H,137,164)(H,138,167)(H,139,155)(H,140,168)(H,141,160)(H,147,148)(H,149,150)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H4,119,120,121) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIUSQQHPISRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H175N31O45S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2683.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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